molecular formula C16H21NO4 B1587624 Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 86827-08-9

Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No. B1587624
CAS RN: 86827-08-9
M. Wt: 291.34 g/mol
InChI Key: UZEBBOFZASZVBP-UHFFFAOYSA-N
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Description

“Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate” is a chemical compound . It is used in various applications and is available from several suppliers.


Chemical Reactions Analysis

The specific chemical reactions involving “Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate” are not detailed in the search results. More research may be needed to fully understand its reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Pyridine Derivatives : Patel, Agravat, and Shaikh (2011) investigated the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives. These compounds demonstrated variable and modest antimicrobial activity against bacteria and fungi, highlighting the potential of similar piperidine derivatives in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Pharmacological Properties

  • σ Ligands with Piperidine Derivatives : A study by Tacke et al. (2003) explored the synthesis of sila-analogues of σ ligands, which included piperidine derivatives. These compounds were evaluated for their affinity towards central nervous system receptors, demonstrating the significance of piperidine structures in pharmacological studies (Tacke et al., 2003).

Antagonistic Properties

  • Human Histamine H3 Receptor Antagonists : Research by Apodaca et al. (2003) on 4-(aminoalkoxy)benzylamines, which are related to piperidine structures, identified several compounds as antagonists in a model of human histamine H3 receptor activation. This indicates the relevance of piperidine derivatives in the development of receptor-specific antagonists (Apodaca et al., 2003).

Chemical Synthesis and Characterization

  • Synthesis of Piperidine Derivatives : Okitsu, Suzuki, and Kobayashi (2001) developed new methods for preparing piperidine derivatives, emphasizing the versatility of these compounds in chemical synthesis and their potential applications in various fields (Okitsu, Suzuki, & Kobayashi, 2001).

Chemical Reactions and Transformations

  • Hydrofunctionalization of Allenes : Zhang et al. (2006) demonstrated the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates for the formation of piperidine derivatives. This study sheds light on the chemical transformations involving piperidine structures (Zhang et al., 2006).

Stereospecific Microbial Reduction

  • Microbial Reduction of Piperidine Carboxylate : Guo et al. (2006) investigated the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, achieving high diastereo- and enantioselectivities. This research demonstrates the biological applications of piperidine derivatives in stereochemical studies (Guo et al., 2006).

Antibacterial Applications

  • Selective Killing of Bacterial Persisters : Kim et al. (2011) discovered a chemical compound, closely related to piperidine structures, that selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells. This study highlights the potential of piperidine derivatives in antibacterial research (Kim et al., 2011).

properties

IUPAC Name

benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-20-15(18)10-14-8-5-9-17(11-14)16(19)21-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEBBOFZASZVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399157
Record name Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

CAS RN

86827-08-9
Record name Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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